N-methyl-N-prop-2-ynylcarbamoyl chloride
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Overview
Description
N-methyl-N-prop-2-ynylcarbamoyl chloride: is a chemical compound with the molecular formula C_5H_6ClNO. It is used in various scientific research applications, ranging from pharmaceutical synthesis to material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-N-prop-2-ynylcarbamoyl chloride can be synthesized through the reaction of N-methyl-N-prop-2-ynylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:
N-methyl-N-prop-2-ynylamine+Phosgene→N-methyl-N-prop-2-ynylcarbamoyl chloride+HCl
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but with enhanced safety protocols and equipment to handle phosgene, a highly toxic reagent .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-prop-2-ynylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamoyl derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, under mild to moderate conditions.
Catalysts: Sometimes catalysts like Lewis acids are used to enhance the reaction rate.
Major Products: The major products formed from these reactions are typically substituted carbamoyl compounds, which can be further utilized in various chemical syntheses .
Scientific Research Applications
N-methyl-N-prop-2-ynylcarbamoyl chloride has diverse applications in scientific research, including:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is employed in the development of new materials with specific properties.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism by which N-methyl-N-prop-2-ynylcarbamoyl chloride exerts its effects involves the formation of covalent bonds with target molecules. This interaction can inhibit the activity of certain enzymes or alter the properties of materials. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
- N-methyl-N-prop-2-ynylamine
- N-methylcarbamoyl chloride
- Prop-2-ynylcarbamoyl chloride
Comparison: N-methyl-N-prop-2-ynylcarbamoyl chloride is unique due to the presence of both the N-methyl and prop-2-ynyl groups, which confer specific reactivity and properties. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it valuable in various research applications .
Properties
IUPAC Name |
N-methyl-N-prop-2-ynylcarbamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-3-4-7(2)5(6)8/h1H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQQFKXKZPUAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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